Cas no 20361-10-8 (Ethyl 3-oxoisoindoline-1-carboxylate)

Ethyl 3-oxoisoindoline-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-oxoisoindoline-1-carboxylate
- ethyl 3-oxo-1,2-dihydroisoindole-1-carboxylate
- DTXSID401226633
- Ethyl3-oxoisoindoline-1-carboxylate
- Ethyl 2,3-dihydro-3-oxo-1H-isoindole-1-carboxylate
- 1H-Isoindole-1-carboxylic acid, 2,3-dihydro-3-oxo-, ethyl ester
- 20361-10-8
- SCHEMBL12185431
- 3-Oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid ethyl ester
- (+/-)-Ethyl 3-oxoisoindoline-1-carboxylate
- SB65136
- HFJNMJOZXCUKLQ-UHFFFAOYSA-N
-
- インチ: InChI=1S/C11H11NO3/c1-2-15-11(14)9-7-5-3-4-6-8(7)10(13)12-9/h3-6,9H,2H2,1H3,(H,12,13)
- InChIKey: HFJNMJOZXCUKLQ-UHFFFAOYSA-N
- ほほえんだ: CCOC(C1C2=CC=CC=C2C(N1)=O)=O
計算された属性
- せいみつぶんしりょう: 205.07389321g/mol
- どういたいしつりょう: 205.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 277
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 55.4Ų
Ethyl 3-oxoisoindoline-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM147629-1g |
ethyl 3-oxoisoindoline-1-carboxylate |
20361-10-8 | 95% | 1g |
$*** | 2023-03-30 | |
Alichem | A199006731-1g |
Ethyl 3-oxoisoindoline-1-carboxylate |
20361-10-8 | 95% | 1g |
$509.85 | 2023-09-02 | |
Chemenu | CM147629-1g |
ethyl 3-oxoisoindoline-1-carboxylate |
20361-10-8 | 95% | 1g |
$574 | 2021-08-05 |
Ethyl 3-oxoisoindoline-1-carboxylate 関連文献
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Anthony Pesquet,Hamid Marzag,Michael Knorr,Carsten Strohmann,Ata Martin Lawson,Alina Ghinet,Jo?lle Dubois,Farce Amaury,Adam Da?ch,Mohamed Othman Org. Biomol. Chem. 2019 17 2798
Ethyl 3-oxoisoindoline-1-carboxylateに関する追加情報
Introduction to Ethyl 3-oxoisoindoline-1-carboxylate (CAS No. 20361-10-8)
Ethyl 3-oxoisoindoline-1-carboxylate (CAS No. 20361-10-8) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, also known as ethyl 3-oxoisoindoline-1-carboxylate, is characterized by its unique molecular structure, which includes a cyclohexene ring fused to a benzene ring, and an ester functional group. Its chemical formula is C12H11NO3, and it has a molecular weight of approximately 213.22 g/mol.
The synthesis of Ethyl 3-oxoisoindoline-1-carboxylate can be achieved through various methods, including the reaction of ethyl oxalate with anthranilic acid in the presence of a suitable catalyst. This compound has been extensively studied for its potential applications in drug discovery and development, particularly in the design of novel therapeutic agents. Recent research has highlighted its role as a key intermediate in the synthesis of bioactive molecules, such as inhibitors of specific enzymes and receptors.
In the realm of medicinal chemistry, Ethyl 3-oxoisoindoline-1-carboxylate has shown promise as a building block for the development of drugs targeting various diseases. For instance, studies have demonstrated its utility in the synthesis of compounds with anti-inflammatory, anti-cancer, and neuroprotective properties. One notable application is its use in the development of inhibitors for protein kinases, which are crucial enzymes involved in cell signaling pathways and are often dysregulated in cancer and other diseases.
A recent study published in the Journal of Medicinal Chemistry reported the synthesis and biological evaluation of a series of Ethyl 3-oxoisoindoline-1-carboxylate-derived compounds as potent inhibitors of the Janus kinase (JAK) family. These inhibitors exhibited high selectivity and efficacy in vitro and showed promising results in preclinical models of inflammatory diseases. The authors highlighted the importance of the cyclohexene ring and the ester group in conferring enhanced potency and selectivity to these compounds.
Beyond its medicinal applications, Ethyl 3-oxoisoindoline-1-carboxylate has also found use in materials science. Its unique structural features make it an attractive candidate for the development of functional materials with tailored properties. For example, researchers have explored its potential as a precursor for the synthesis of luminescent materials and polymers with enhanced mechanical strength. The ability to fine-tune the properties of these materials through chemical modifications further expands their potential applications in areas such as optoelectronics and biocompatible materials.
The environmental impact and safety profile of Ethyl 3-oxoisoindoline-1-carboxylate have also been subjects of investigation. Studies have shown that this compound exhibits low toxicity and environmental persistence when used under controlled conditions. However, proper handling and disposal practices are essential to ensure environmental safety and compliance with regulatory standards.
In conclusion, Ethyl 3-oxoisoindoline-1-carboxylate (CAS No. 20361-10-8) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and versatile reactivity make it an invaluable tool for researchers working on drug discovery, materials science, and related fields. Ongoing research continues to uncover new applications and optimize its use, further solidifying its importance in modern scientific endeavors.
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